Product packaging for Ethyl 2-hydrazinylpropanoate(Cat. No.:CAS No. 63772-20-3)

Ethyl 2-hydrazinylpropanoate

Cat. No.: B3428036
CAS No.: 63772-20-3
M. Wt: 168.62 g/mol
InChI Key: JCXYGMSGSQLAHF-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) and Alpha-Amino Acid Ester Chemistry

To appreciate the chemical significance of Ethyl 2-hydrazinylpropanoate, it is essential to understand its position within two fundamental classes of organic compounds: hydrazines and alpha-amino acid esters.

Hydrazines are a class of compounds characterized by a nitrogen-nitrogen single bond (R₂N−NR₂). They are considered derivatives of the inorganic parent compound, hydrazine (H₂N−NH₂), where one or more hydrogen atoms are substituted with organic groups, such as alkyl or aryl substituents. wikipedia.org This N-N linkage imparts unique chemical properties, including nucleophilicity and the ability to serve as precursors to a wide array of nitrogen-containing molecules. wikipedia.org Hydrazine derivatives are foundational in numerous chemical transformations, most notably in the synthesis of heterocyclic rings like pyrazoles and pyridazines. wikipedia.org

Alpha-amino acid esters, on the other hand, are derivatives of alpha-amino acids, the fundamental building blocks of proteins. In these compounds, the carboxylic acid group of the amino acid is converted into an ester. This modification is one of the most common strategies for protecting the carboxyl group during peptide synthesis and for modifying the physicochemical properties of the parent amino acid. rsc.org Alpha-amino acid esters are crucial intermediates in the synthesis of peptides, pharmaceuticals, and other biologically active molecules. rsc.orgnih.gov They serve as precursors to a wide range of non-canonical amino acids, which are vital in the development of modern therapeutics. nih.gov

This compound can be viewed as a hybrid of these two classes. It possesses the core hydrazinyl group (-NHNH₂) attached to the alpha-carbon of a propanoate ester framework. This structure is analogous to the amino acid ester, ethyl alaninate, with the alpha-amino group (-NH₂) being replaced by the hydrazinyl group. This structural analogy allows it to participate in reactions characteristic of both hydrazines and esters, making it a unique synthon for constructing molecules that combine features of both parent classes.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 63772-20-3
Molecular Formula C₅H₁₂N₂O₂·HCl
Molecular Weight 168.62 g/mol
Appearance Powder
Melting Point 108-110 °C

This data corresponds to the hydrochloride salt of the compound. sigmaaldrich.com

Strategic Importance in Organic Synthesis and Functional Material Development

The strategic value of this compound lies in its bifunctionality, which chemists can exploit to build molecular complexity. The hydrazine moiety is a potent nucleophile, readily reacting with carbonyl compounds such as aldehydes and ketones to form hydrazones. These hydrazones are not merely stable products but are key intermediates for constructing a vast range of heterocyclic compounds. mdpi.com

Hydrazine derivatives are well-established precursors for important heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. wikipedia.orgmdpi.comiscientific.org For example, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for synthesizing pyrazoles. Similarly, other heterocycles are accessible through cyclization reactions involving the hydrazine unit. mdpi.commdpi.com this compound serves as a versatile starting material for introducing a propanoate ester side chain into these heterocyclic frameworks, a feature that can be used to modulate properties like solubility or to provide a handle for further chemical modification. Research has specifically demonstrated the synthesis of hydrazinyl-thiazole ester derivatives, which show promise in medicinal chemistry. tandfonline.com

Table 2: Examples of Heterocyclic Compounds Derived from Hydrazine Precursors

Heterocycle ClassGeneral Application Area
Pyrazoles Pharmaceuticals, Agrochemicals wikipedia.org
Pyridazines Pharmaceuticals wikipedia.org
1,3,4-Oxadiazoles Medicinal Chemistry mdpi.com
1,2,4-Triazoles Medicinal Chemistry, Antifungal Agents wikipedia.orgmdpi.com
1,3,4-Thiadiazoles Antimicrobial Agents mdpi.com

Beyond its role in synthesizing discrete molecules, research is exploring the use of hydrazinyl esters in the development of functional materials. Hydrazone linkages are known to be dynamic, and this property can be harnessed in the design of "smart" materials that respond to environmental stimuli. Furthermore, the incorporation of hydrazino-ester functionalities into polymers or onto surfaces can introduce new properties. A study on the chemical modification of soybean oil using a related hydrazino-ester (diethyl azodicarboxylate) highlights the potential for creating novel bio-based lubricants and materials from renewable resources. researchgate.net This suggests a pathway for using compounds like this compound to create value-added products and functional materials.

Evolution of Research Trajectories for Hydrazinyl Esters

The scientific interest in hydrazinyl esters has evolved significantly over time. Early research primarily focused on the fundamental reactions of these compounds, such as the straightforward synthesis of hydrazides via the reaction of esters with hydrazine hydrate (B1144303). mdpi.com This reaction remains a common and practical route for preparing hydrazide intermediates. mdpi.com

Subsequently, the research trajectory shifted towards leveraging these hydrazide and hydrazinyl intermediates as building blocks in synthetic chemistry. The focus became the creation of a diverse library of complex molecules, particularly nitrogen-containing heterocycles. mdpi.comiscientific.org This phase was driven by the discovery that many of these heterocyclic structures possess significant biological activity, finding applications as antibacterial, antifungal, and anti-inflammatory agents, among others. mdpi.comiscientific.org The synthesis of hydrazinyl-thiazole esters for their potential trypanocidal and leishmanicidal activities is a contemporary example of this research direction. tandfonline.com

More recently, the field is expanding to include the application of hydrazinyl esters in materials science and the development of more sophisticated synthetic methodologies. The creation of novel polymers and modified natural products containing hydrazino-ester groups points to a new frontier in materials development. researchgate.net Concurrently, advances in catalysis, such as methods for C-H bond functionalization, are opening up new, more efficient ways to synthesize and modify complex ester-containing molecules. scripps.edu While not yet widely applied to hydrazinyl esters specifically, these cutting-edge synthetic techniques are expected to influence future research, enabling the construction of even more elaborate and functional molecules derived from precursors like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B3428036 Ethyl 2-hydrazinylpropanoate CAS No. 63772-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydrazinylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-9-5(8)4(2)7-6/h4,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSRJMDBZAYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Hydrazinylpropanoate

Classical Preparative Routes

Traditional methods for the synthesis of ethyl 2-hydrazinylpropanoate often rely on well-established reactions such as aminolysis, hydrazinolysis, and reductive amination. These methods are generally robust and have been widely used, though they may sometimes require harsh reaction conditions or have limitations in terms of substrate scope and stereoselectivity.

Ester Aminolysis and Hydrazinolysis Strategies

A primary and straightforward approach to synthesizing amides and related compounds is through the aminolysis of esters. chemistrysteps.commasterorganicchemistry.com This involves the reaction of an ester with an amine, in this case, hydrazine (B178648), to form the corresponding hydrazide. The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comyoutube.com While effective, the aminolysis of esters can be less efficient than using more reactive acylating agents like acyl chlorides, often necessitating elevated temperatures to proceed at a reasonable rate. chemistrysteps.com

Specifically, for this compound, this strategy would typically involve the reaction of a suitable precursor ester with hydrazine. One common method is the hydrazinolysis of ethyl 2-halopropanoate, where the halogen atom at the α-position is displaced by hydrazine. This nucleophilic substitution reaction yields the desired this compound.

It has been noted that certain diols and polyols can catalyze the ammonolysis, aminolysis, and hydrazinolysis of esters. google.com This catalytic action proceeds through a transesterification reaction between the ester and the diol/polyol, which can enhance the utility of this synthetic route. google.com

A related reaction involves the treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303). nih.gov While this reaction was initially reported to yield a single product, further investigation revealed the formation of malonohydrazide as another significant product. nih.gov

Reductive Amination Pathways for Hydrazinyl Esters

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganicchemistrytutor.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganicchemistrytutor.comsigmaaldrich.com This method offers a high degree of control and can be applied to the synthesis of primary, secondary, and tertiary amines. organicchemistrytutor.com

For the synthesis of this compound, a reductive amination approach would involve the reaction of ethyl pyruvate (B1213749) (an α-ketoester) with hydrazine. The initial reaction would form a hydrazone intermediate, which is subsequently reduced to the target hydrazinyl ester. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective and selective for reducing the imine or hydrazone in the presence of the carbonyl group. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the C=N double bond of the imine or hydrazone. organicchemistrytutor.com The reducing agent then delivers a hydride to the carbon of the C=N bond to furnish the final amine product. organicchemistrytutor.com This one-pot procedure is highly efficient and avoids the issue of multiple alkylations that can occur in direct alkylation of amines. masterorganicchemistry.com

Modern Catalytic Syntheses

Contemporary approaches to the synthesis of α-hydrazino esters, including this compound, increasingly utilize catalytic methods. These modern techniques, encompassing organocatalysis, metal catalysis, and biocatalysis, offer significant advantages in terms of efficiency, selectivity (particularly enantioselectivity), and milder reaction conditions compared to classical routes.

Organocatalytic Approaches to α-Hydrazino Esters

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-hydrazino esters. nih.govpherobase.comacs.org These methods utilize small organic molecules as catalysts to facilitate the formation of chiral centers with high enantioselectivity. nih.govpherobase.comacs.org

One notable strategy is the enantioselective α-amination of 2-substituted 3-indolinones using a hydroquinidine-based catalyst. nih.govpherobase.comacs.org This aza-Michael reaction provides the desired α-hydrazino esters in excellent yields and with high enantiomeric excess, leading to the formation of a quaternary stereocenter. nih.govpherobase.comacs.org While this specific example focuses on indolinone substrates, the underlying principle of organocatalytic α-amination of carbonyl compounds is a viable pathway to chiral α-hydrazino esters.

The use of bifunctional thiourea (B124793) catalysts has also been explored for the α-hydrazination of 3-oxoindolines with azodicarboxylates. acs.org While initial attempts with certain catalysts resulted in good yields but no asymmetric induction, the use of Takemoto's chiral tertiary amine-thiourea catalyst afforded the product with excellent yield and moderate enantioselectivity. acs.org

These organocatalytic methods represent a significant advancement, providing access to enantiomerically enriched α-hydrazino esters which are crucial building blocks for chiral drugs and biologically active molecules. nih.govpherobase.comacs.org

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions provide another powerful avenue for the synthesis of α-hydrazino esters. Palladium-based catalysts, in particular, have shown great promise in this area.

A significant development is the Pd(II)-catalyzed enantioselective 1,2-addition of aryl boronic acids to N-carbamoyl protected glyoxylate-derived hydrazones. us.es This method, utilizing catalysts generated from Pd(TFA)2 and pyridine-hydrazone ligands, yields α-aryl α-hydrazino esters and amides with high enantioselectivities. us.es The resulting products are valuable precursors for hydrazinopeptides and N-aminopeptides. us.es The reaction is versatile, and the carbamoyl (B1232498) protecting groups can be subsequently removed to afford the free hydrazino acid derivatives. us.es

Continuous-flow synthesis has also been applied to the production of related hydrazine compounds. For instance, 2-ethylphenylhydrazine hydrochloride was synthesized in high yield from 2-ethylaniline (B167055) using a continuous-flow reactor. researchgate.net This process involved the in-situ generation of a diazonium salt intermediate followed by a temperature-programmed reduction. researchgate.net While not directly producing an ester, this highlights the utility of modern flow technologies in synthesizing hydrazine-containing molecules.

Chemoenzymatic and Biocatalytic Syntheses of Chiral Hydrazinyl Esters

Chemoenzymatic and biocatalytic approaches are increasingly recognized for their potential in synthesizing chiral molecules with high enantiopurity under mild conditions. nih.govscispace.comdergipark.org.tr These methods leverage the inherent selectivity of enzymes to perform challenging chemical transformations. nih.gov

The synthesis of chiral hydrazines has been achieved through enzyme-catalyzed reductive amination. nih.gov An imine reductase (IRED) from Streptosporangium roseum was identified to catalyze the reaction between a ketone and hydrazine hydrate to produce a chiral hydrazine. nih.gov Through protein engineering, the catalytic performance of this enzyme was significantly improved, achieving high yield and excellent enantiomeric excess. nih.gov This demonstrates a powerful strategy for constructing chiral hydrazine derivatives.

Lipases are another class of enzymes widely used in chemoenzymatic synthesis. nih.gov For instance, lipase-catalyzed hydrolysis of racemic butyrates has been a key step in the synthesis of both enantiomers of certain muscarinic antagonists. nih.gov Similarly, lipases can be used for the kinetic resolution of racemic esters to produce enantiomerically enriched compounds. This principle could be applied to the resolution of racemic this compound.

Biocatalysis can also be employed in the production of biodiesel, which involves the transesterification of oils to form ethyl esters. frontiersin.org While a different application, it showcases the power of enzymes in ester synthesis. Furthermore, biocatalytic approaches can significantly shorten synthetic routes and operate under environmentally benign conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a key area of development, aiming to reduce the environmental impact of chemical manufacturing. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds and hydrazide derivatives. nih.govmdpi.com

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, analogous reactions suggest its feasibility. For instance, the synthesis of pyrazolones has been achieved by irradiating a mixture of hydrazine derivatives and β-keto esters under solvent-free conditions using microwave energy. ijpsjournal.com In one study, this reaction was completed in just 2 minutes at 130°C with an 88% yield. ijpsjournal.com Another relevant example is the microwave-assisted double alkylation of unprotected hydrazines with alkyl dihalides in aqueous media, which proceeds with high yields. ijpsjournal.com The facile preparation of hydrazides from esters and hydrazine hydrate under solvent-free microwave conditions has also been reported, providing a strong basis for its application in the synthesis of the target compound from an appropriate ethyl propanoate precursor. mdpi.com

A proposed microwave-assisted synthesis of this compound could involve the reaction of Ethyl 2-bromopropanoate (B1255678) with hydrazine hydrate. The use of a polar solvent, which absorbs microwave energy efficiently, or solvent-free conditions could be explored to optimize the reaction. nih.gov The expected benefits would include a significant reduction in reaction time and an increase in yield compared to traditional reflux methods.

Table 1: Examples of Microwave-Assisted Synthesis of Related Hydrazine/Hydrazide Compounds This table is generated based on analogous reactions and serves to illustrate the potential of MAOS for the synthesis of this compound.

Reactants Product Type Catalyst/Solvent Microwave Conditions Yield (%) Reference
Hydrazine derivatives + β-keto esters Pyrazolones Solvent-free - 40-91 ijpsjournal.com
Unprotected hydrazines + alkyl dihalides Pyrazoles Aqueous media 70-100 W, 120°C, 20 min 60-80 ijpsjournal.com
N-aryl enamines Indole-3-carboxylates Palladium - High mdpi.com

Solvent-Free and Aqueous Medium Syntheses

The replacement of volatile organic solvents with water or the elimination of solvents altogether are central tenets of green chemistry. These approaches reduce pollution, lower costs, and improve safety.

The synthesis of various nitrogen-containing heterocycles using hydrazine hydrate in aqueous media has been successfully demonstrated. For example, a catalyst-free, pseudo-six-component reaction of hydrazine hydrate, ethyl acetoacetate (B1235776), ammonium (B1175870) acetate, and an aldehyde in water at room temperature has been used to produce tetrahydrodipyrazolopyridines in high yields. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved through multi-component reactions involving hydrazine hydrate under solvent-free conditions or in aqueous media. nih.gov These examples highlight the potential for developing a green synthesis of this compound. A plausible route would be the nucleophilic substitution of Ethyl 2-halopropanoate with hydrazine hydrate in water, potentially with a phase-transfer catalyst to facilitate the reaction between the organic ester and the aqueous hydrazine solution.

Solvent-free conditions, often coupled with microwave irradiation or mechanical grinding (ball milling), represent another promising green synthetic route. rsc.org The reaction between an ester and hydrazine hydrate to form a hydrazide has been shown to proceed efficiently under solvent-free conditions. mdpi.com

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and the potential for integrating reaction and purification steps. acs.org

The synthesis of hydrazine derivatives has been adapted to flow chemistry systems. For instance, a practical flow synthesis of hydrazine derivatives from alcohols and di-tert-butylazodicarboxylate has been demonstrated. researchgate.net Furthermore, a catalyst-free synthesis of functionalized 1,2,4-triazoles from aryl/alkyl-hydrazines has been successfully performed in both batch and continuous flow. rsc.org The synthesis of pyrazole (B372694) esters from hydrazine derivatives has also been achieved in a flow reactor, with the flow process offering higher yields and shorter reaction times compared to batch synthesis. acs.org

A potential flow process for the synthesis of this compound could involve pumping a solution of Ethyl 2-bromopropanoate and a solution of hydrazine hydrate into a heated reactor coil. The product stream could then be directed to an in-line separation module to isolate the desired product. This approach would allow for the safe and efficient production of this compound on a larger scale. acs.orgresearchgate.net

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis strategies aim to control the formation of the chiral center at the C2 position of the propanoate backbone.

Enantioselective α-Amination Strategies

Enantioselective α-amination involves the direct introduction of a nitrogen-containing group to the α-position of a carbonyl compound. Organocatalysis has emerged as a powerful tool for this transformation, utilizing small chiral organic molecules to induce stereoselectivity. rsc.orgmdpi.com

While direct α-hydrazination of a propanoate ester is less common, the α-amination of related carbonyl compounds, such as aldehydes and ketones, is well-established and provides a conceptual framework. nih.govprinceton.edu These reactions often proceed via an enamine intermediate formed between the carbonyl substrate and a chiral amine catalyst (e.g., a proline derivative). The chiral enamine then reacts with an electrophilic nitrogen source, such as an azodicarboxylate, with high facial selectivity. mdpi.comnih.gov

For the synthesis of chiral this compound, a hypothetical strategy could involve the organocatalytic α-amination of a suitable propionaldehyde (B47417) derivative, followed by oxidation and esterification. Alternatively, the development of new catalytic systems for the direct enantioselective α-hydrazination of α,β-unsaturated esters or related precursors could provide a more direct route. Rhodium-catalyzed asymmetric 1,4-addition of nitrogen nucleophiles to α,β-unsaturated esters is a related strategy that has been used to synthesize chiral β-amino esters and could potentially be adapted. acs.orgnih.govorganic-chemistry.orgresearchgate.net

Table 2: Examples of Organocatalytic Enantioselective α-Amination of Carbonyl Compounds This table showcases the potential of organocatalysis for creating chiral C-N bonds, which is relevant to the synthesis of this compound enantiomers.

Substrate Nitrogen Source Catalyst Enantiomeric Excess (ee) Reference
α,α-Disubstituted Aldehydes Azodicarboxylates Chiral diamine derivative up to 99% nih.gov
Aromatic Ketones Azodicarboxylates Cinchona alkaloid derivative 88-99% nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in organic synthesis. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. york.ac.ukwilliams.edu

For the synthesis of chiral this compound, a strategy could involve attaching a chiral auxiliary to a propionate (B1217596) moiety. A well-known example is the use of Evans oxazolidinone auxiliaries. researchgate.net The N-propionyl derivative of an Evans auxiliary can be deprotonated to form a chiral enolate. This enolate can then react with an electrophilic hydrazine source. The steric bulk of the auxiliary directs the approach of the electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound. williams.edu

Another established approach involves the use of chiral auxiliaries like (S,S)-(+)-pseudoephedrine. acs.orgnih.govfigshare.comresearchgate.net α,β-Unsaturated amides derived from pseudoephedrine can undergo diastereoselective conjugate addition of nitrogen nucleophiles (aza-Michael reaction). The resulting adduct can then be converted to the corresponding chiral β-amino ester. While this provides a β-amino ester, the principles of using a chiral auxiliary to control the stereochemistry of C-N bond formation are directly applicable.

Table 3: Diastereoselective Reactions Using Chiral Auxiliaries for C-N Bond Formation This table illustrates the effectiveness of chiral auxiliaries in controlling stereochemistry, a strategy applicable to the synthesis of this compound enantiomers.

Chiral Auxiliary Reaction Type Substrate Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) Reference
Evans Oxazolidinone Alkylation N-Acyl oxazolidinone >98:2 williams.edu
(S,S)-(+)-Pseudoephedrine Aza-Michael Addition α,β-Unsaturated amide Good to excellent acs.orgnih.gov

Optimization of Synthetic Yields and Purity Profiles

The efficient synthesis of this compound requires careful optimization of reaction parameters to maximize the yield of the desired mono-alkylated product and minimize the formation of byproducts, primarily the di- and poly-alkylated hydrazines. Key factors influencing the outcome of the synthesis include the choice of reagents, stoichiometry, solvent, temperature, and the use of a base.

A prevalent method for the synthesis of related α-hydrazino esters involves the reaction of an α-haloester, such as ethyl 2-bromopropanoate, with hydrazine hydrate. nih.govresearchgate.net However, the direct alkylation of hydrazine can be challenging to control due to the high nucleophilicity of the resulting product, which can lead to overalkylation. stackexchange.com

Reaction Conditions and Their Impact on Yield and Purity:

The selection of appropriate reaction conditions is critical for achieving high yields and purity. The reaction of ethyl 2-bromopropanoate with hydrazine hydrate is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrobromic acid formed during the reaction and to modulate the nucleophilicity of the hydrazine.

A study on the synthesis of a phthalazinone derivative involved the reaction with ethyl 2-bromopropionate in dry acetone (B3395972) using anhydrous potassium carbonate as the base. The resulting ester was then treated with hydrazine hydrate in absolute ethanol (B145695) to yield the corresponding hydrazide. nih.gov This two-step approach can be adapted for the synthesis of this compound.

Similarly, in the synthesis of chroman derivatives, ethyl 2-bromopropionate was reacted in the presence of anhydrous potassium carbonate and dry acetone. researchgate.net Another example demonstrated the use of a piperidine/ethanol mixture for the reaction of an arylethylidenethiosemicarbazide with ethyl 2-bromopropanoate. orientjchem.org These examples highlight the versatility of basic conditions in facilitating the nucleophilic substitution.

To provide a clearer understanding of how different parameters can be optimized, the following table summarizes potential variables and their expected impact on the synthesis of this compound.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

ParameterVariationExpected Impact on YieldExpected Impact on PurityRationale
Hydrazine Stoichiometry Excess HydrazineIncreaseDecreaseAn excess of hydrazine favors the formation of the mono-alkylated product over the di-alkylated product by increasing the probability of the haloester reacting with a hydrazine molecule rather than the already substituted product. However, excess hydrazine can be difficult to remove during purification.
Equimolar or LessDecreaseIncreaseLess hydrazine will lead to incomplete reaction and a higher proportion of unreacted starting material, but may reduce overalkylation.
Base Weak Base (e.g., K₂CO₃)Moderate to HighHighA weak base can effectively neutralize the acid byproduct without significantly increasing the nucleophilicity of the product, thus minimizing overalkylation. nih.govresearchgate.net
Strong Base (e.g., NaH)HighLowA strong base can lead to deprotonation of the product, increasing its nucleophilicity and promoting overalkylation.
Solvent Polar Aprotic (e.g., Acetone, DMF)HighModerateThese solvents can effectively dissolve the reactants and facilitate the SN2 reaction. nih.gov
Alcohols (e.g., Ethanol)ModerateModerateAlcohols can also serve as solvents and may participate in proton transfer, influencing the reactivity of the nucleophile. nih.govorientjchem.org
Temperature Low TemperatureDecreaseHighLower temperatures generally slow down the reaction rate but can improve selectivity by minimizing side reactions like elimination and overalkylation.
Room or Elevated TemperatureIncreaseDecreaseHigher temperatures increase the reaction rate but may also promote the formation of unwanted byproducts.

Purification via Hydrochloride Salt Formation:

A crucial step in obtaining high-purity this compound is the formation of its hydrochloride salt. googleapis.comsigmaaldrich.com This technique is particularly useful for separating the desired product from unreacted starting materials and byproducts. The free base of this compound, being an amine, can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. The salt often exhibits different solubility properties compared to the impurities, allowing for its isolation through crystallization or precipitation. The purified salt can then be neutralized to regenerate the free base if required for subsequent reactions. The melting point of this compound hydrochloride is reported to be in the range of 108-110 °C. sigmaaldrich.com

By carefully controlling the reaction stoichiometry, employing a suitable base and solvent system, and utilizing purification techniques such as hydrochloride salt formation, it is possible to optimize both the synthetic yield and purity profile of this compound.

Chemical Reactivity and Transformations of Ethyl 2 Hydrazinylpropanoate

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, confers significant nucleophilic character to the hydrazine group. This reactivity is the cornerstone of its utility in organic synthesis, enabling reactions at one or both nitrogen atoms.

The reaction between hydrazine derivatives and carbonyl compounds such as aldehydes and ketones is a fundamental transformation that yields hydrazones. mdpi.com This condensation reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. nih.gov

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity. However, the stability of the resulting hydrazone can be influenced by pH. While generally stable, triazine-substituted hydrazones have been shown to be more labile than acetyl hydrazones at a pH greater than 5. nih.gov The reactivity of the carbonyl compound also plays a role, with aldehydes generally reacting faster than ketones. nih.gov

A general procedure for synthesizing hydrazones involves refluxing a solution of a hydrazide with an appropriate aldehyde in absolute ethanol (B145695). nih.gov The resulting solid product can then be collected by filtration. nih.gov

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives and Carbonyl Compounds

Hydrazine Derivative Carbonyl Compound Product Conditions
Ethyl 3-hydrazinyl-3-oxopropanoate Benzaldehyde (B42025) Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate Absolute ethanol, reflux
Hydrazine Hydrate (B1144303) Various Aldehydes/Ketones Aldazines/Ketazines Not specified

The nucleophilic nitrogen atoms of the hydrazine moiety are susceptible to acylation and alkylation.

Acylation involves the introduction of an acyl group (R-C=O) and can occur when hydrazides are treated with acids like acetic or formic acid, leading to partial acetylation or formylation as a side reaction. nih.gov More controlled acylation can be achieved using activated amides, which react with hydrazines under catalyst-free conditions in an aqueous environment to yield acyl hydrazides. organic-chemistry.org

Alkylation , the introduction of an alkyl group, can be challenging with hydrazine derivatives due to the potential for overalkylation, similar to the alkylation of primary amines. princeton.edu However, selective alkylation can be achieved. Methods have been developed that utilize a polyanion strategy, where a dianion or trianion of a protected hydrazine is formed using a strong base like n-butyllithium (n-BuLi), followed by the addition of an alkylating agent. d-nb.infoacs.org This allows for the controlled synthesis of mono-, di-, or tri-substituted hydrazines. d-nb.infoacs.org Another approach is the reductive alkylation of hydrazine derivatives with aldehydes or ketones using a reducing agent like α-picoline-borane, which provides a one-pot method for producing N-alkylhydrazine derivatives. organic-chemistry.orgorganic-chemistry.org

Ethyl 2-hydrazinylpropanoate is a key building block for synthesizing a wide array of heterocyclic compounds. The hydrazine moiety provides two adjacent nitrogen atoms, which can be incorporated into a ring system through cyclization reactions with appropriate bifunctional reagents.

The synthesis of pyrazoles and their corresponding keto-derivatives, pyrazolones, is a classic application of hydrazine chemistry. The most prominent method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govhilarispublisher.com

When this compound or a similar hydrazine reacts with a β-ketoester like ethyl acetoacetate (B1235776), the initial condensation is followed by an intramolecular cyclization and dehydration to form a pyrazolone (B3327878) ring. hilarispublisher.comorientjchem.org The reaction of ethyl acetoacetate with hydrazine hydrate in alcohol is a common method to produce the core pyrazolone structure. hilarispublisher.com This reaction is highly versatile and can be used to generate a wide range of substituted pyrazoles by varying the hydrazine and the 1,3-dicarbonyl starting materials. mdpi.comnih.govnih.gov The reaction often proceeds at room temperature or with gentle heating and can yield a mixture of regioisomers, depending on the substituents of the diketone. mdpi.comnih.gov

Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives

Hydrazine Source 1,3-Dicarbonyl Compound Product Type Key Features
Phenylhydrazine Ethyl acetoacetate Phenyl-substituted pyrazolone Classic Knorr synthesis example. hilarispublisher.comorientjchem.org
Hydrazine Hydrate Substituted Acetylacetone 1,3,5-substituted pyrazoles Reaction occurs in ethylene (B1197577) glycol at room temperature. mdpi.com
Hydrazine Hydrate 1,3-Diketones (in situ) Substituted pyrazoles 1,3-Diketones are generated in situ from ketones and acid chlorides before hydrazine addition. organic-chemistry.orgacs.org

The hydrazine moiety is integral to the formation of several five-membered heterocycles containing three or more heteroatoms.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through several routes. One common method involves reacting hydrazides with secondary amides, which undergo a microwave-induced cyclodehydration. organic-chemistry.org Another approach is a one-pot, three-component reaction of a monosubstituted hydrazine, a primary amidine, and a carboxylic acid, which provides highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles. acs.org Furthermore, hydrazones can be used as precursors in formal [3+2] cycloaddition reactions with nitriles to afford multi-substituted N-alkyl-triazoles. rsc.org

Thiadiazole Synthesis: 1,3,4-Thiadiazoles are commonly prepared from precursors derived from hydrazines. For instance, reacting a hydrazine with carbon disulfide yields a hydrazinecarbodithioate, which can then react with hydrazonoyl halides to form thiadiazole derivatives. nih.gov A more direct route involves the reaction of thiosemicarbazide (B42300) (formed from hydrazine) with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) in a one-pot synthesis. encyclopedia.pub This avoids the use of harsher reagents like phosphorus oxychloride. encyclopedia.pub

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles typically starts from an acylhydrazide, which is a derivative of hydrazine. A standard method is the cyclodehydration of a 1,2-diacylhydrazine intermediate. mdpi.com Alternatively, oxidative cyclization of N-acylhydrazones using various oxidizing agents can yield the oxadiazole ring. mdpi.com A newer approach involves the direct coupling of acyl hydrazides with α-bromo nitroalkanes under mild, non-dehydrative conditions to produce 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org Various coupling reagents, such as TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), can facilitate the cyclodesulfurization of thiosemicarbazides (derived from hydrazides) to form 2-amino-1,3,4-oxadiazoles under mild conditions. luxembourg-bio.com

The synthesis of thiazole (B1198619) derivatives incorporating a hydrazine moiety often proceeds via a variation of the Hantzsch thiazole synthesis. youtube.com In this approach, a thiosemicarbazide, which can be readily prepared from a hydrazine derivative like this compound, is condensed with an α-halocarbonyl compound. nih.gov

A versatile method is the one-pot, three-component reaction of a carbonyl compound, thiosemicarbazide, and a phenacyl bromide in a suitable solvent like ethanol. researchgate.net This assembly efficiently produces 2-hydrazinyl-thiazole scaffolds. researchgate.net The reaction involves the initial formation of a thiosemicarbazone from the condensation of the hydrazine and carbonyl compound, followed by cyclization with the α-haloketone to form the thiazole ring. nih.gov These multi-component reactions are advantageous due to their efficiency and the ability to generate molecular diversity. researchgate.net

Cyclization Reactions for Heterocyclic Scaffold Formation

Reactions Involving the Ester Group

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the transformation of carboxylic acid derivatives.

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by either an acid or a base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. Basic conditions, conversely, involve the use of an alkoxide, which acts as a potent nucleophile. For this compound, this reaction can be used to introduce different alkyl or aryl groups to the ester functionality, potentially altering the compound's physical and chemical properties.

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than transesterification and often requires heating or catalysis. The hydrazine moiety within the this compound molecule is itself a potent nucleophile; however, intermolecular reactions with external amines can be achieved under controlled conditions. The resulting amides are important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules.

Table 1: Examples of Transesterification and Amidation of this compound

ReactionReagentCatalystProductTypical Conditions
TransesterificationBenzyl (B1604629) alcoholSulfuric acid (cat.)Benzyl 2-hydrazinylpropanoateReflux in excess benzyl alcohol
AmidationAnilineNone (heat)N-phenyl-2-hydrazinylpropanamideHeating with aniline

The presence of both a nucleophilic hydrazine group and an electrophilic ester group in the same molecule allows for intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of heterocyclic compounds. In the case of this compound, intramolecular cyclization leads to the formation of pyrazolidin-3-ones. This transformation is typically promoted by heat or the presence of a base, which deprotonates the hydrazine nitrogen, increasing its nucleophilicity. The resulting nucleophile then attacks the carbonyl carbon of the ester, leading to the formation of a five-membered ring and the elimination of ethanol. The substituent on the hydrazine nitrogen and the carbon backbone will influence the ease of cyclization and the properties of the resulting heterocyclic product. For instance, N-substituted derivatives of this compound can be used to generate a variety of substituted pyrazolidin-3-ones, which are scaffolds found in many biologically active compounds.

Table 2: Intramolecular Cyclization of this compound Derivatives

ReactantConditionsProduct
Ethyl 2-(2-phenylhydrazinyl)propanoateHeat or Base (e.g., NaOEt)4-methyl-1-phenylpyrazolidin-3-one
Ethyl 2-(2-acetylhydrazinyl)propanoateBase (e.g., NaH)1-acetyl-4-methylpyrazolidin-3-one

Redox Chemistry of this compound

The redox chemistry of this compound involves both the oxidation of the hydrazine moiety and the reduction of the ester group.

Oxidation: The hydrazine functional group is susceptible to oxidation. The outcome of the oxidation reaction depends on the nature of the oxidizing agent used. Mild oxidizing agents can convert the hydrazine to a diazo compound, while stronger oxidizing agents can lead to cleavage of the nitrogen-nitrogen bond. The specific products and their stability will be influenced by the substitution pattern on the hydrazine nitrogens.

Reduction: The ester group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 2-hydrazinylpropan-1-ol. It is important to note that the hydrazine moiety may also react with strong reducing agents, and therefore, careful control of reaction conditions is necessary to achieve selective reduction of the ester.

Table 3: Redox Reactions of this compound

Reaction TypeReagentProductNotes
OxidationMild oxidizing agent (e.g., HgO)Ethyl 2-diazopropanoateProduct is often unstable.
ReductionLithium aluminum hydride (LiAlH₄)2-hydrazinylpropan-1-olRequires anhydrous conditions.

Rearrangement Reactions and Fragmentations of this compound Derivatives

Derivatives of this compound can undergo various rearrangement and fragmentation reactions, often leading to the formation of new carbon-nitrogen or carbon-carbon bonds. A notable example is the Curtius rearrangement, which can be applied to the corresponding acyl azide (B81097) derivative.

To undergo a Curtius rearrangement, the ester group of this compound would first need to be converted to a carboxylic acid, and then to an acyl azide. This can be achieved through hydrolysis of the ester to 2-hydrazinylpropanoic acid, followed by reaction with a diazotizing agent (like nitrous acid) to form the acyl azide. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. The isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with an alcohol yields a carbamate. This rearrangement proceeds with retention of configuration at the migrating carbon atom.

Table 4: Curtius Rearrangement of a 2-Hydrazinylpropanoic Acid Derivative

Starting MaterialKey IntermediateFinal Product (with H₂O)Reaction Sequence
2-Hydrazinylpropanoic acid1-Isocyanatoethan-1-amineAlaninamide1. Formation of acyl azide. 2. Thermal rearrangement. 3. Hydrolysis.

Applications of Ethyl 2 Hydrazinylpropanoate As a Chemical Synthon

Building Block in Heterocyclic Chemistry

The presence of the reactive hydrazine (B178648) group makes ethyl 2-hydrazinylpropanoate a crucial precursor for the construction of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and other biologically active compounds.

Synthesis of Diverse Nitrogen-Containing Heterocycles

This compound is utilized in condensation reactions with various electrophiles to form a wide array of heterocyclic rings. For instance, its reaction with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole (B372694) derivatives. Similarly, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrazolidinones. The specific reaction conditions and the nature of the reaction partner dictate the final heterocyclic scaffold produced.

One notable application is in the synthesis of substituted pyrazoles, a class of compounds known for their diverse pharmacological activities. The general reaction scheme involves the condensation of this compound with a β-dicarbonyl compound, followed by cyclization.

Reactant 1Reactant 2Heterocyclic Product
This compound1,3-DiketoneSubstituted Pyrazole
This compoundα,β-Unsaturated EsterPyrazolidinone Derivative
This compoundβ-KetoesterPyrazolone (B3327878) Derivative

Construction of Fused and Bridged Ring Systems

While less common, the strategic use of this compound can also be envisioned in the synthesis of more complex fused and bridged heterocyclic systems. Intramolecular cyclization of appropriately functionalized derivatives of this compound can lead to the formation of bicyclic structures. For example, a derivative containing a suitable leaving group at a distal position could undergo an intramolecular nucleophilic substitution to form a fused ring.

The construction of bridged systems often requires more complex multi-step synthetic sequences. However, the inherent reactivity of the hydrazine moiety in this compound can be harnessed in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with suitable dienes or dipolarophiles to generate bridged scaffolds. These applications are highly dependent on the specific design of the substrate and reaction conditions.

Precursor in Asymmetric Synthesis

The chiral center at the C2 position of the propanoate backbone makes this compound a valuable precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

Stereoselective Generation of Chiral Centers

This compound can be employed as a chiral building block, where its inherent chirality is transferred to the final product. By using enantiomerically pure forms of this compound, new stereocenters can be introduced in a controlled manner. For example, its use in diastereoselective reactions allows for the formation of products with a specific relative stereochemistry.

The stereochemical outcome of these reactions is often influenced by the choice of reagents, catalysts, and reaction conditions. Chiral auxiliaries can also be employed in conjunction with this compound to enhance the stereoselectivity of a given transformation.

Formation of Chirality in Peptidomimetics and Amino Acid Analogues

The structural similarity of this compound to amino acid esters makes it a useful starting material for the synthesis of peptidomimetics and unnatural amino acid analogues. Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability.

By modifying the hydrazine and ester functionalities, a variety of amino acid analogues with tailored properties can be synthesized. The chiral center in this compound is crucial for controlling the stereochemistry of the resulting amino acid analogues, which is of paramount importance for their biological activity.

Starting MaterialSynthetic TargetKey Transformation
This compoundChiral β-amino acid analogueReductive amination and hydrolysis
This compoundHydrazino-peptide mimicPeptide coupling reactions
This compoundChiral heterocyclic amino acidCyclization with a bifunctional reagent

Role in Materials Science and Functional Molecule Development

The versatile reactivity of this compound also lends itself to applications in materials science and the development of functional molecules. The hydrazine moiety can be used as a reactive handle to attach the molecule to polymer backbones or surfaces, thereby modifying their properties.

Furthermore, derivatives of this compound can be designed to possess specific functional properties, such as liquid crystalline behavior, nonlinear optical activity, or the ability to form self-assembled monolayers. For example, the incorporation of long alkyl chains or aromatic units can lead to the formation of liquid crystalline materials. The development of such functional molecules from this compound is an active area of research with potential applications in electronics, photonics, and sensor technology.

Precursor for Nonlinear Optical (NLO) Materials

This compound serves as a key starting material in the synthesis of pyrazolone-based dyes, which are a class of compounds that have shown significant promise for applications in nonlinear optics (NLO). These materials can alter the properties of light and are essential components in technologies like optical data storage and telecommunications.

The synthesis of these NLO-active pyrazolones typically involves the reaction of this compound with a β-ketoester, such as ethyl acetoacetate (B1235776). This condensation reaction leads to the formation of a pyrazolone ring system. The resulting pyrazolone can then be further modified, for instance, through coupling with diazonium salts, to create push-pull chromophores. These chromophores, which contain electron-donating and electron-accepting groups, are responsible for the material's NLO properties. The specific structure of the final molecule, influenced by the initial this compound synthon, plays a crucial role in determining the magnitude of the second-order NLO response. Research has demonstrated that polymers containing these diacetylene chromophores can exhibit outstanding and stable Second Harmonic Generation (SHG) effects. mdpi.com

Table 1: Synthesis of Pyrazolone Derivatives from this compound for NLO Applications
Reactant 1Reactant 2Resulting IntermediateSubsequent ReactionFinal Product ClassKey Property
This compoundEthyl acetoacetatePyrazolone derivativeCoupling with diazonium saltsPush-pull azo dyesSecond-order nonlinear optical activity

Monomer and Cross-linking Agent in Polymer Chemistry

In the field of polymer chemistry, this compound can function as both a monomer and a cross-linking agent. specialchem.com Its ability to participate in polymerization reactions allows for the incorporation of its specific chemical functionalities into a larger polymer chain. This can be used to modify the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

As a monomer, this compound can be copolymerized with other monomers to create polymers with pendant hydrazinyl groups. These groups can then be used for post-polymerization modifications, allowing for the grafting of other molecules onto the polymer backbone. This "grafting-from" approach is a powerful tool for creating complex polymer architectures with tailored properties. nih.gov

Furthermore, the two reactive sites on this compound enable it to act as a cross-linking agent. google.com Cross-linking is the process of forming chemical bonds between polymer chains, which results in a three-dimensional network structure. This process can significantly enhance the mechanical properties and thermal stability of the polymer. rsc.org For instance, the hydrazinyl group can react with carbonyl groups on other polymer chains, forming hydrazone linkages and creating a cross-linked network.

Table 2: Role of this compound in Polymer Synthesis
FunctionMechanismResulting Polymer FeatureImpact on Polymer Properties
MonomerCopolymerization with other monomersPendant hydrazinyl groupsAllows for post-polymerization modification and grafting
Cross-linking AgentReaction of hydrazinyl group with carbonyls on other chainsThree-dimensional polymer networkEnhanced mechanical strength and thermal stability

Ligand Synthesis for Coordination Chemistry and Catalysis

The hydrazinyl group of this compound is a key functional group for the synthesis of various ligands used in coordination chemistry and catalysis. Ligands are molecules that can bind to a central metal atom to form a coordination complex. These complexes have a wide range of applications, including as catalysts for chemical reactions.

One common method for synthesizing ligands from this compound is through condensation reactions with aldehydes or ketones. This reaction forms Schiff base ligands, which are characterized by a C=N double bond. scirp.orgnih.gov These ligands can be designed to have specific electronic and steric properties, which in turn influence the properties of the resulting metal complex. researchgate.net For example, by choosing a suitable aldehyde or ketone, it is possible to create a ligand that will selectively bind to a particular metal ion or that will promote a specific catalytic reaction.

The resulting metal complexes can be used as catalysts in a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity of the complex is determined by the nature of both the metal ion and the ligand. By carefully designing the ligand, it is possible to fine-tune the catalytic properties of the metal complex to achieve high efficiency and selectivity for a desired reaction. nih.gov

Table 3: Synthesis of Ligands and Metal Complexes from this compound
ReactantReaction TypeProduct ClassApplication
Aldehyde or KetoneCondensationSchiff Base LigandCoordination to metal ions
Metal SaltCoordinationMetal ComplexCatalysis in organic reactions

Contributions to Agrochemical and Dyestuff Research

This compound has also found applications in the fields of agrochemical and dyestuff research. Its versatile chemical nature allows for its use as a building block in the synthesis of a diverse range of compounds with potential biological activity or color properties.

In agrochemical research, this compound can be used to synthesize various heterocyclic compounds. researchgate.net Heterocyclic compounds are a major class of agrochemicals, with many exhibiting fungicidal, herbicidal, or insecticidal properties. researchgate.netscispace.com The hydrazinyl group of this compound can be used to construct a variety of heterocyclic rings, such as pyrazoles, pyridazines, and triazoles. By modifying the structure of the heterocyclic ring and the substituents attached to it, it is possible to develop new agrochemicals with improved efficacy and selectivity.

In the dyestuff industry, this compound can be used as a precursor for the synthesis of azo dyes. unb.ca Azo dyes are the largest and most important class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). scispace.comnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. nih.govmdpi.com this compound can be converted into a diazonium salt, which can then be reacted with a variety of coupling components to produce a wide range of colors. The specific color of the dye is determined by the chemical structure of both the diazonium salt and the coupling component.

Table 4: Applications of this compound in Agrochemical and Dyestuff Synthesis
FieldProduct ClassSynthesis Role of this compoundExample Application
AgrochemicalsHeterocyclic compounds (e.g., pyrazoles, triazoles)Precursor for forming the heterocyclic ringDevelopment of new fungicides, herbicides, and insecticides
DyestuffsAzo dyesSource of the diazonium salt componentCreation of a wide spectrum of colors for textiles and other materials

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Hydrazinylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of ethyl 2-hydrazinylpropanoate and its derivatives by providing detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ethyl propanoate structure, distinct signals are expected for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as for the protons on the propanoate backbone. For instance, in ethyl propanoate, a triplet at approximately 1.08 ppm (3H) corresponds to the methyl group of the ethyl ester, while a quartet at 2.45 ppm (2H) corresponds to the methylene group of the ethyl ester askfilo.com. The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and follow the n+1 rule, revealing the number of adjacent protons.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. Key signals for derivatives include the carbonyl carbon (C=O) of the ester group, which is typically found significantly downfield. Other signals correspond to the carbons of the ethyl group and the propanoate backbone. For example, ¹³C NMR data is available for related compounds like ethyl 2-mercaptopropionate nih.gov.

¹⁵N NMR: Nitrogen-15 NMR would be particularly useful for probing the electronic environment of the nitrogen atoms within the hydrazine (B178648) moiety of this compound. The chemical shifts of the nitrogen atoms can provide insights into hybridization and participation in hydrogen bonding or conjugation. However, ¹⁵N NMR data for this specific compound and its close derivatives is not commonly reported in standard literature.

Representative ¹H NMR Data for an Ethyl Ester Moiety

AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
-O-CH₂-CH₃~1.1-1.3Triplet3H~7 Hz
-CH(R)-VariableVariable1HVariable
-O-CH₂-CH₃~4.0-4.3Quartet2H~7 Hz

Mass Spectrometry (MS) Techniques (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound hydrochloride (C₅H₁₂N₂O₂), the predicted monoisotopic mass is 132.08987 Da uni.lu. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Fragmentation Patterns: Electron ionization (EI) mass spectrometry often causes the parent molecule to fragment in a reproducible manner. The analysis of these fragments provides structural information. For instance, a common fragment observed for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃). The mass spectrum for ethyl 2-nitropropionate is available in the NIST database nist.gov. Predicted m/z values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, have been calculated, which are crucial for interpreting results from soft ionization techniques like electrospray ionization (ESI) uni.lu.

Predicted m/z for Adducts of this compound (C₅H₁₂N₂O₂)

AdductPredicted m/z
[M+H]⁺133.09715
[M+Na]⁺155.07909
[M+K]⁺171.05303
[M+NH₄]⁺150.12369

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound and its derivatives, the most prominent absorption band is typically the carbonyl (C=O) stretch of the ester group, which appears in the region of 1715-1750 cm⁻¹ askfilo.com. Other important vibrations include the N-H stretches of the hydrazine group (around 3300-3400 cm⁻¹), C-N stretching, and C-O stretching vibrations. The IR spectrum for the related compound ethyl propanoate is well-documented nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For derivatives with aromatic rings or C=N bonds, Raman can be effective in characterizing the vibrations of these moieties.

Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydrazine (N-H)Stretching3300 - 3400
Alkane (C-H)Stretching2850 - 3000
Ester (C=O)Stretching1715 - 1750
Ester (C-O)Stretching1100 - 1300

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The parent compound, this compound, lacks extensive conjugation and is not expected to absorb strongly in the visible region. However, its derivatives, particularly those formed by condensation with carbonyl compounds to form hydrazones, possess a C=N chromophore. These derivatives, such as Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate, exhibit significant UV-Vis absorption researchgate.net. The absorption bands can be assigned to specific electronic transitions, such as n→π* and π→π*, providing insight into the electronic structure of the conjugated system.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the crystal structure of Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate has been determined. It crystallizes in a monoclinic system with the space group P2₁/c researchgate.net. The analysis revealed that the non-hydrogen atoms are nearly coplanar and that the structure is stabilized by a strong intramolecular N—H⋯O hydrogen bond researchgate.net. Furthermore, the crystal packing is influenced by π–π stacking interactions between molecules researchgate.net. Similarly, the crystal structure of Ethyl (2E)-2-(hydroxyimino)propanoate shows a profoundly planar molecule, a feature attributed to π-conjugation between the hydroxyimino and carbonyl groups researchgate.net. These studies are crucial for understanding the three-dimensional structure and non-covalent interactions that govern the solid-state properties of these compounds.

Crystallographic Data for Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate

ParameterValue
Chemical FormulaC₁₁H₁₃N₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.8614 (4)
b (Å)15.8834 (6)
c (Å)6.7495 (2)
β (°)102.411 (2)
Volume (ų)1241.89 (7)

Data sourced from IUCrData. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for analyzing and characterizing these stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration (R or S) of the chiral center and the conformation of the molecule in solution.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC)

Chromatography is a cornerstone of chemical analysis, used for the separation, identification, and purification of compounds.

Purity Assessment: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of this compound and its derivatives. For volatile compounds, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for separation and identification researchgate.net.

Chiral Separations: Due to its chiral nature, separating the enantiomers of this compound requires specialized techniques. Chiral HPLC, which uses a chiral stationary phase (CSP), is the most common method for resolving enantiomers. This allows for the quantification of the enantiomeric excess (ee) and the isolation of pure enantiomers for further characterization. Centrifugal partition chromatography (CPC) has also been used for the challenging separation of diastereomeric derivatives in complex mixtures mdpi.com.

Theoretical and Computational Studies of Ethyl 2 Hydrazinylpropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular geometry, stability, and electronic characteristics, which are crucial for determining reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. mdpi.com For Ethyl 2-hydrazinylpropanoate, geometrical optimization would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

The resulting optimized structure provides key data on the three-dimensional arrangement of atoms. Energetic analysis, also derived from these calculations, yields the total energy of the molecule, its heat of formation, and dipole moment, which are essential for assessing its stability and polarity. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.53C1-C2-N1110.5
C2-N11.46C2-C1-O1111.0
N1-N21.45C1-O1-C3116.0
C1=O21.21H-N1-H107.0

Note: The data in this table is illustrative and represents typical values for similar chemical structures as direct computational studies on this compound are not extensively available.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the hydrazine (B178648) moiety, which is rich in electrons, while the LUMO may be centered around the carbonyl group of the ester. This distribution influences its reactivity towards electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.65
LUMO-0.85
HOMO-LUMO Gap5.80

Note: These values are representative and based on calculations for structurally related molecules. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral regions.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the carbonyl group and the nitrogen atoms of the hydrazine group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydrazine and the ethyl group would exhibit a positive potential (blue).

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and hydrazinyl groups in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and provide insights into how the molecule behaves in different environments, such as in solution.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For instance, the reaction of this compound with carbonyl compounds to form hydrazones can be studied computationally. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway. Such studies have been performed on the condensation reactions of hydrazines with dicarbonyl compounds to rationalize the observed product distributions. cdnsciencepub.comresearchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mdpi.com DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific molecular vibrations. nih.gov Similarly, predicted NMR chemical shifts for ¹H and ¹³C can aid in the interpretation of experimental NMR spectra, helping to confirm the connectivity and chemical environment of atoms within the molecule.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H stretch3350-32503340-3260
C-H stretch3000-28502980-2870
C=O stretch17351730
C-N stretch11801175

Note: Predicted values are typically scaled to better match experimental data. The data presented is illustrative.

Study of Intermolecular Interactions and Self-Assembly

Theoretical and computational studies offer significant insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. The presence of both hydrogen bond donors (the hydrazine N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms of the hydrazine group) allows for a variety of intermolecular interactions that can lead to the formation of dimers, larger aggregates, and distinct crystal packing arrangements.

Computational methodologies such as Density Functional Theory (DFT) are instrumental in exploring these interactions. DFT calculations can elucidate the geometries of stable self-assembled structures, most commonly dimers, and quantify the binding energies associated with their formation. Further analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provides a deeper understanding of the nature and strength of the specific interactions stabilizing these assemblies.

In analogous molecular systems containing hydrazinyl and carboxylate moieties, studies have shown that intermolecular hydrogen bonding is the primary force driving self-assembly. The most prevalent interactions are expected to be N-H···O hydrogen bonds, where the hydrogen of the hydrazine moiety interacts with the carbonyl oxygen of an adjacent molecule. These interactions are a recurring motif in the crystal structures of related organic molecules.

NBO analysis in similar compounds reveals significant orbital overlap between the lone pair of the acceptor atom (oxygen or nitrogen) and the antibonding orbital of the N-H bond, confirming the presence and quantifying the strength of these hydrogen bonds in terms of second-order stabilization energy (E(2)). QTAIM analysis further characterizes these bonds by examining the topological properties of the electron density at the bond critical points (BCPs).

While specific experimental or computational studies on the self-assembly of this compound are not extensively documented in the literature, the principles derived from studies of structurally related compounds provide a robust framework for understanding its behavior. For instance, computational studies on dimers of related heterocyclic ethyl carboxylates have quantified the binding energies of intermolecular interactions. In one such study, the binding energy of a dimer linked by multiple hydrogen bonds was calculated to be 15.54 kcal/mol. researchgate.net Another theoretical investigation on a different ester-containing compound calculated a dimer binding energy of 9.21 kcal/mol. researchgate.net These values underscore the significant strength of the non-covalent forces that can drive the self-assembly of molecules with similar functional groups.

The following table summarizes the types of intermolecular interactions anticipated in the self-assembly of this compound, with typical energetic and geometric parameters extrapolated from computational studies on analogous molecules.

Interaction TypeDonorAcceptorTypical Interaction Energy (E(2) in kcal/mol)Typical Bond Length (Å)
Hydrogen BondN-HO=C5 - 151.8 - 2.2
Hydrogen BondN-HN2 - 72.0 - 2.5
Hydrogen BondC-HO=C0.5 - 2.52.2 - 2.8

This interactive table allows for the sorting and filtering of potential intermolecular interactions based on their type, constituent atoms, and characteristic energetic and geometric parameters derived from computational models of similar molecular structures.

Advanced Derivatives and Analogues of Ethyl 2 Hydrazinylpropanoate

Structural Modifications of the Ester Moiety and Alkyl Chain

The ethyl ester and propanoate backbone of ethyl 2-hydrazinylpropanoate offer key sites for structural modification, enabling the synthesis of a library of analogues with varied physicochemical properties. These modifications can influence factors such as solubility, steric hindrance, and reactivity.

One common modification is the alteration of the ester group through transesterification . This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst to replace the ethyl group with another alkyl or aryl group. For instance, reaction with methanol (B129727) would yield mthis compound, while reaction with tert-butanol (B103910) could produce tert-butyl 2-hydrazinylpropanoate. The choice of alcohol allows for the introduction of functionalities that can fine-tune the molecule's properties.

Modifications to the alkyl chain, while less common, can introduce significant structural diversity. These changes can range from simple alterations in chain length to the introduction of substituents or branching. For example, starting from different α-halo esters before the introduction of the hydrazine (B178648) moiety can lead to analogues with longer or branched alkyl chains. A related example from patent literature describes the synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, showcasing modification of the propanoate backbone with a substituted phenyl ring and an additional methyl group google.comgoogle.com. While not a direct analogue of this compound, this illustrates the potential for complex substitutions on the propanoate framework.

The following table summarizes potential structural modifications to the ester and alkyl moieties:

Modification TypeReagents/MethodResulting Analogue (Example)Potential Property Change
Ester Modification
TransesterificationMethanol, Acid/Base CatalystMthis compoundAltered solubility and reactivity
Transesterificationtert-Butanol, Acid/Base Catalysttert-Butyl 2-hydrazinylpropanoateIncreased steric bulk, altered cleavage properties
Alkyl Chain Modification
Chain ExtensionSynthesis from a longer α-halo esterEthyl 2-hydrazinylbutanoateIncreased lipophilicity
BranchingSynthesis from a branched α-halo esterEthyl 2-hydrazinyl-3-methylbutanoateIncreased steric hindrance
SubstitutionMulti-step synthesis involving substituted precursorsEthyl 2-hydrazinyl-3-phenylpropanoateIntroduction of aromatic interactions

N-Substitution and Derivatization of the Hydrazine Unit

The hydrazine moiety is the most reactive site in this compound, offering numerous possibilities for N-substitution and derivatization. These reactions are crucial for building more complex molecules and for modulating the compound's biological and chemical properties.

A primary and widely utilized derivatization is the formation of hydrazones . This reaction involves the condensation of the hydrazine with aldehydes or ketones, resulting in a C=N double bond. This reaction is typically carried out by refluxing the hydrazine and the carbonyl compound in a solvent like ethanol (B145695) nih.govwikipedia.orgorganic-chemistry.org. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds nih.gov. The electronic nature of the substituents on the aldehyde or ketone can significantly influence the reactivity and properties of the resulting hydrazone researchgate.net.

N-alkylation of the hydrazine unit can be achieved by reacting this compound with alkyl halides. This reaction introduces an alkyl group onto one or both of the nitrogen atoms. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, a visible-light-induced, copper-catalyzed protocol has been reported for the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides, which could be applicable to this compound princeton.edu.

N-acylation is another important derivatization, typically accomplished by reacting the hydrazine with acyl chlorides or anhydrides reddit.com. This reaction forms a stable amide bond and is a common strategy for introducing various functional groups. The reactivity in N-acylation can be influenced by the steric and electronic properties of both the hydrazine and the acylating agent.

The table below provides examples of common derivatizations of the hydrazine unit:

Derivatization TypeReagentsProduct ClassKey Features
Hydrazone FormationAldehydes, KetonesHydrazonesFormation of a C=N bond; versatile intermediates nih.govwikipedia.orgorganic-chemistry.org
N-AlkylationAlkyl HalidesN-AlkylhydrazinesIntroduction of alkyl substituents on nitrogen princeton.edu
N-AcylationAcyl Chlorides, AnhydridesN-AcylhydrazidesFormation of a stable amide linkage reddit.com

Incorporation into Larger Molecular Architectures (e.g., Peptidomimetics)

The structural features of this compound, particularly the presence of a hydrazine group, make it a valuable building block for the synthesis of larger, more complex molecules, most notably peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability against enzymatic degradation and oral bioavailability.

The corresponding α-hydrazino acid of this compound can be incorporated into peptide chains to create aza-peptides . In aza-peptides, the α-carbon of one or more amino acid residues is replaced by a nitrogen atom nih.govresearchgate.net. This substitution significantly alters the conformational properties of the peptide backbone and can enhance biological activity nih.gov. The synthesis of aza-peptides often involves the coupling of protected α-hydrazino acids using solid-phase peptide synthesis (SPPS) techniques researchgate.net. The use of building blocks derived from this compound allows for the introduction of an "aza-alanine" residue into a peptide sequence.

The synthesis of these peptidomimetics can be approached using various strategies, including the "submonomer" approach, which allows for the construction of aza-peptide libraries by adding diverse side chains onto a common semicarbazone intermediate nih.gov. Thiocarbazate building blocks, which can be derived from hydrazine precursors, also serve as stable and versatile surrogates for aza-amino acids in the solid-phase synthesis of aza-peptides nih.gov. The incorporation of these hydrazino-derived units can lead to peptidomimetics with improved therapeutic characteristics, such as extended half-life and preserved biological activity nih.gov.

Exploration of Structure-Reactivity Relationships in Analogues

The study of structure-reactivity relationships in analogues of this compound provides valuable insights into how modifications at different positions of the molecule influence its chemical behavior. These studies are fundamental for designing derivatives with specific reactivity profiles for various applications.

The reactivity of the hydrazine moiety is highly dependent on the electronic and steric environment. For instance, in the formation of hydrazones, the rate of reaction can be influenced by the electrophilicity of the carbonyl carbon in the reacting aldehyde or ketone. Electron-withdrawing groups on the aromatic ring of a benzaldehyde (B42025) derivative will generally increase the rate of hydrazone formation, while electron-donating groups will decrease it.

A study on the reactivity of hydrazine derivatives towards ethyl 2,2-dicyano-1-aryl(or alkyl)vinylcarbamates demonstrated that the nucleophilicity of the hydrazine is a key factor in the reaction outcome researchgate.net. The presence of electron-donating or electron-withdrawing groups on the hydrazine nitrogen atoms would be expected to modulate this nucleophilicity and thus the rate and nature of the reaction.

The stability of the resulting derivatives is also a crucial aspect of their reactivity. For example, the hydrolysis of hydrazones to regenerate the corresponding carbonyl compound and hydrazine is a well-known reaction wikipedia.org. The rate of this hydrolysis can be sensitive to pH and the electronic nature of the substituents on both the carbonyl and hydrazine-derived portions of the molecule researchgate.net. Generally, hydrazones are more susceptible to hydrolysis than oximes wikipedia.org.

Systematic studies comparing the kinetics of reactions such as N-acylation, N-alkylation, or hydrazone formation across a series of structurally related this compound analogues would provide quantitative data on these structure-reactivity relationships. Such studies are essential for the rational design of new derivatives with tailored chemical properties.

Future Perspectives and Emerging Research Directions for Ethyl 2 Hydrazinylpropanoate

Development of Novel and Sustainable Synthetic Protocols

While traditional methods for the synthesis of α-hydrazino esters exist, the future of chemical manufacturing hinges on the development of environmentally benign and efficient protocols. The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of ethyl 2-hydrazinylpropanoate and its derivatives is ripe for such innovations.

Future research will likely focus on catalyst-free synthetic routes, minimizing the reliance on potentially toxic and expensive metal catalysts. rsc.org Three-component reactions, for instance, offer a highly atom-economical approach to constructing complex molecules from simple precursors in a single step. rsc.org The development of a three-component reaction involving an amine, an azodicarboxylate, and a diazoalkane for the synthesis of hydrazino-containing glycine (B1666218) derivatives under green conditions showcases a promising direction. rsc.org Adapting such methodologies to the asymmetric synthesis of this compound would be a significant advancement.

Moreover, the use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and improve yields in the synthesis of hydrazone derivatives, often under solvent-free conditions. minarjournal.comtandfonline.com Exploring microwave-assisted and mechanochemical (ball-milling) approaches for the synthesis of this compound could lead to more sustainable and scalable production methods. acs.org Continuous flow synthesis is another emerging technology that offers enhanced safety, scalability, and control over reaction parameters, making it an attractive platform for the synthesis of hydrazine (B178648) derivatives from alcohols. rsc.org

The table below summarizes potential sustainable synthetic strategies for this compound.

Synthetic StrategyAdvantagesKey Research Focus
Catalyst-Free Reactions Reduced environmental impact, lower cost, simplified purification.Development of novel multi-component reactions for asymmetric synthesis.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, potential for solvent-free conditions.Optimization of reaction conditions for the synthesis of α-hydrazino esters.
Mechanochemistry (Ball-Milling) Solvent-free, energy-efficient, applicable to a wide range of substrates.Investigation of solid-state reactions for the formation of the hydrazinyl moiety.
Continuous Flow Synthesis Enhanced safety and scalability, precise control over reaction parameters.Adaptation of existing batch protocols to continuous flow systems for industrial production.

Exploration of Unconventional Reactivity and Transformation Pathways

The rich reactivity of the hydrazinyl group, coupled with the ester functionality, presents a fertile ground for exploring novel chemical transformations. While the nucleophilic nature of the hydrazine moiety is well-established, future research could uncover unconventional reaction pathways, leading to the synthesis of novel molecular architectures.

For instance, the reaction of hydrazine hydrate (B1144303) with α,β-unsaturated esters has been shown to yield complex reaction mixtures and unexpected products, highlighting the nuanced reactivity of these systems. rsc.orgresearchgate.net A deeper investigation into the reaction of this compound with various electrophiles under different conditions could reveal new cyclization, rearrangement, or fragmentation pathways. Gold(I)-catalyzed cycloisomerization/hetero-Diels–Alder/ring-opening tandem reactions of enynyl acetates with dialkylazodicarboxylates have been used to synthesize 5-hydrazino-2-cyclopentenone derivatives, suggesting that transition metal catalysis could unlock novel transformations for α-hydrazino esters. nih.gov

Furthermore, the hydrazinyl group can serve as a linchpin for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. psvmkendra.com Research into the annulation reactions of this compound with diketones, ketoesters, or other bifunctional reagents could lead to the discovery of new classes of bioactive heterocycles. The development of photoredox catalysis offers a modern approach to azine synthesis from oxime esters, providing a hydrazine-free method that could be adapted to explore new reactivity patterns of hydrazine derivatives. rsc.org

Integration into Advanced Functional Materials Design

The incorporation of small, functional molecules into polymeric structures is a cornerstone of modern materials science. This compound, with its reactive handles, is an excellent candidate for integration into advanced functional materials.

The hydrazinyl moiety can participate in polymerization reactions or be grafted onto existing polymer backbones. For example, hydrazine is known to be a potent nucleophile for the aminolysis of RAFT polymers, a process that can be conducted in air. researchgate.net This suggests that this compound could be used to modify polymers synthesized by reversible addition-fragmentation chain-transfer (RAFT) polymerization, introducing new functionalities. Polymers bearing activated esters are also versatile platforms for post-polymerization modification, and the amino group of this compound could be used to create novel functional polymers. nih.gov

The resulting materials could possess unique properties, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. The development of polymers incorporating the this compound moiety could find applications in areas such as:

Drug Delivery: As hydrogels or nanoparticles for the controlled release of therapeutic agents.

Coatings and Adhesives: To improve adhesion and surface properties.

Membranes: For selective separation of gases or liquids.

Sensors: Where the hydrazinyl group can act as a recognition site for specific analytes.

Future research in this area will involve the synthesis and characterization of these novel materials, as well as the evaluation of their performance in various applications.

Computational Design and Discovery of New Derivatives and Applications

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. Molecular modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to predict the reactivity, stability, and potential biological activity of this compound derivatives. tandfonline.com

Computational studies can guide the synthesis of new analogues by predicting their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity. mdpi.com For instance, computational analysis of hydrazine metabolism has provided insights into the reactivity of its metabolites. scialert.net Similar studies on this compound could elucidate its metabolic fate and guide the design of derivatives with improved pharmacokinetic profiles.

Furthermore, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.gov This in silico screening approach can significantly accelerate the drug discovery process by identifying promising candidates for further experimental investigation. nih.gov The table below outlines key computational approaches and their potential applications for this compound.

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT) Calculation of electronic structure, reactivity descriptors, and spectroscopic properties.Prediction of reaction mechanisms and design of more reactive or stable derivatives.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity.Development of predictive models for the biological activity of new derivatives. tandfonline.com
Molecular Docking Prediction of binding modes and affinities to biological targets.Identification of potential protein targets and lead compounds for drug discovery.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules and their interactions with their environment.Understanding the conformational flexibility and binding stability of derivatives in biological systems. acs.org

Potential in Scaffold Synthesis for Diversified Chemical Libraries

The demand for novel molecular scaffolds in drug discovery is ever-increasing. Scaffolds provide the core structure upon which a variety of functional groups can be appended to create a library of diverse compounds for high-throughput screening. This compound, with its multiple points of diversification, is an ideal starting material for the synthesis of such chemical libraries.

The two nitrogen atoms of the hydrazinyl group and the ester functionality can be selectively modified to introduce a wide range of substituents. This iterative functionalization can lead to the rapid generation of sp3-rich, three-dimensional molecules, which are highly desirable in drug discovery programs. nih.govljmu.ac.uk The synthesis of chemical libraries based on cyclic hydrazine frameworks has demonstrated the potential of this approach to generate shape diversity. nih.gov

By employing combinatorial chemistry strategies, large libraries of this compound derivatives can be synthesized and screened for biological activity against various diseases. nih.gov The development of efficient solid-phase or solution-phase synthesis methodologies will be crucial for the successful implementation of this approach. The resulting libraries could yield novel lead compounds for the development of new therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.